molecular formula C22H29BO3 B14029318 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14029318
M. Wt: 352.3 g/mol
InChI Key: MRXBMFZYBGDOIR-UHFFFAOYSA-N
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Description

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-(benzyloxy)-2-isopropylphenylboronic acid with 2,2,6,6-tetramethyl-1,3,2-dioxaborinane under anhydrous conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols and quinones.

    Reduction: Hydrocarbons.

Scientific Research Applications

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:

Mechanism of Action

The compound acts as a boron source in Suzuki-Miyaura coupling reactions. The mechanism involves the transmetalation of the boron atom to the palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The molecular targets are typically aryl or vinyl halides, and the pathway involves oxidative addition, transmetalation, and reductive elimination steps.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic Acid
  • 4-(Benzyloxy)phenylboronic Acid
  • 2-Isopropylphenylboronic Acid

Uniqueness

2-(4-(Benzyloxy)-2-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its enhanced stability and reactivity in cross-coupling reactions compared to simpler boronic acids. The presence of the dioxaborolane ring increases its solubility and facilitates easier handling and storage .

Properties

Molecular Formula

C22H29BO3

Molecular Weight

352.3 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(4-phenylmethoxy-2-propan-2-ylphenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C22H29BO3/c1-16(2)19-14-18(24-15-17-10-8-7-9-11-17)12-13-20(19)23-25-21(3,4)22(5,6)26-23/h7-14,16H,15H2,1-6H3

InChI Key

MRXBMFZYBGDOIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C(C)C

Origin of Product

United States

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